molecular formula C15H16N2O4 B2797957 3-(1-(3-Phenylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 1903298-92-9

3-(1-(3-Phenylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2797957
CAS No.: 1903298-92-9
M. Wt: 288.303
InChI Key: LYLKYMKEARJONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(3-Phenylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by having two rings sharing a single atom, which imparts unique structural and chemical properties. The presence of both azetidine and oxazolidine rings in its structure makes it an interesting subject for various chemical and biological studies.

Mechanism of Action

Biochemical Pathways

. Azetidine derivatives have been associated with various biochemical pathways, but the specific pathways and downstream effects for this compound remain to be determined.

Pharmacokinetics

. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

Action Environment

. Environmental conditions can significantly impact the behavior of chemical compounds, and understanding these influences is crucial for optimizing the use of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-Phenylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of azetidine derivatives with oxazolidine-2,4-dione under controlled conditions. The reaction often requires the use of catalysts such as triethylamine and chloroacetyl chloride, which facilitate the formation of the azetidin-3-yl intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-Phenylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogenated derivatives, nucleophiles (amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1-(3-Phenylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione
  • 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl)azetidin-2-one derivatives

Uniqueness

3-(1-(3-Phenylpropanoyl)azetidin-3-yl)oxazolidine-2,4-dione stands out due to its unique combination of azetidine and oxazolidine rings, which imparts distinct chemical and biological properties. Its structural rigidity and potential for diverse chemical modifications make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[1-(3-phenylpropanoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-13(7-6-11-4-2-1-3-5-11)16-8-12(9-16)17-14(19)10-21-15(17)20/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLKYMKEARJONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=CC=C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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